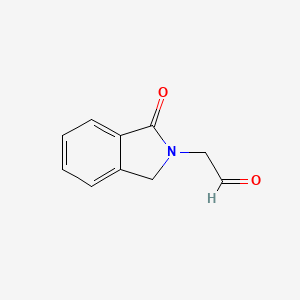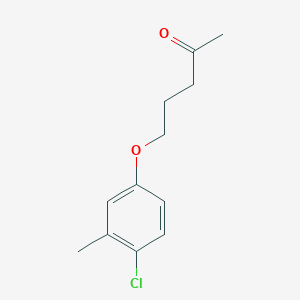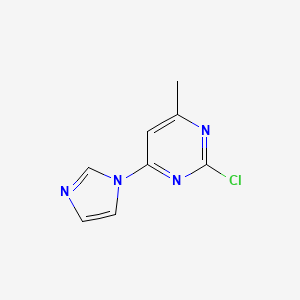
2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Overview
Description
2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is a key component in various functional molecules used in everyday applications .
Synthesis Analysis
Imidazole, a key component of this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom and an imidazole ring . The structure is small but has a unique chemical complexity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles has been well studied in the past decade because of its importance as a bioactive scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine include a density of 1.5±0.1 g/cm3, boiling point of 411.0±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Antioxidant and Antimicrobial Activity
- Scientific Field: Biochemistry and Pharmacology
- Application Summary: Imidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities .
- Methods of Application: The compounds were synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . They were then tested for their antioxidant and antimicrobial activities .
- Results: The compounds showed significant antioxidant and antimicrobial activities. The metal complexes of these compounds were found to be more harmful to various strains of bacteria and fungi compared to the ligand .
Therapeutic Potential
- Scientific Field: Medicinal Chemistry
- Application Summary: Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs .
- Methods of Application: Various synthetic routes are used to produce imidazole and its derivatives .
- Results: Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Potential
- Scientific Field: Pharmacology
- Application Summary: Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential .
- Methods of Application: The compounds were synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . They were then tested for their antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Results: The compounds showed significant antimicrobial activities .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: Imidazole derivatives have been synthesized and evaluated for their antioxidant activities .
- Methods of Application: The compounds were synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . They were then tested for their antioxidant activities .
- Results: The compounds showed significant antioxidant activities .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Some imidazole derivatives have shown potential as antiviral agents .
- Methods of Application: Various synthetic routes are used to produce imidazole and its derivatives .
- Results: Certain imidazole derivatives have demonstrated antiviral properties against a variety of viruses .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Imidazole derivatives have been found to possess anti-inflammatory properties .
- Methods of Application: The compounds are synthesized through various methods and then tested for their anti-inflammatory activities .
- Results: Some imidazole derivatives have shown significant anti-inflammatory activities .
Safety And Hazards
Future Directions
Imidazole-based compounds have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of new synthesis methods and the exploration of the biological activities of these compounds.
properties
IUPAC Name |
2-chloro-4-imidazol-1-yl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-7(12-8(9)11-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVNYIDXALXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



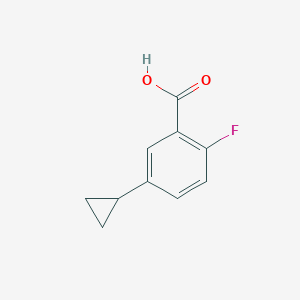
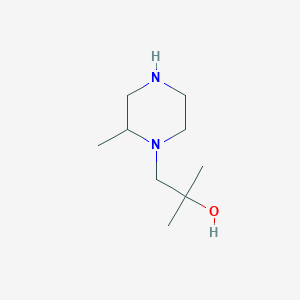
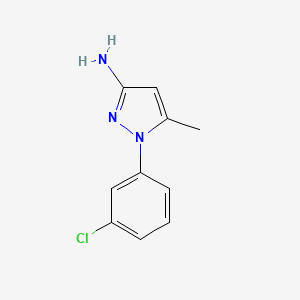
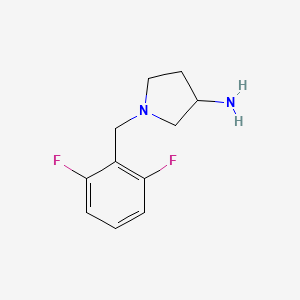
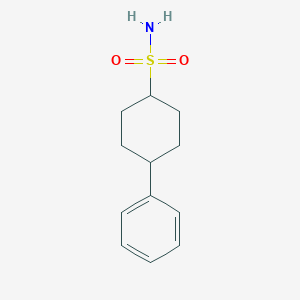
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
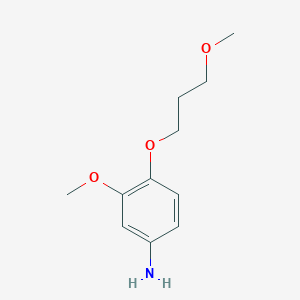
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
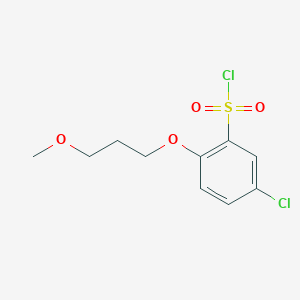
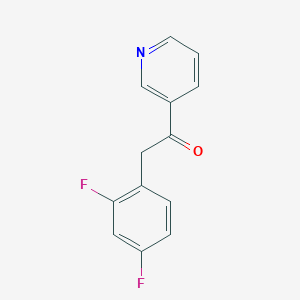
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
